[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone
Description
[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone is a benzophenone derivative featuring a (2,4-dichlorophenyl)methoxy substituent on the para position of one phenyl ring. This substitution introduces strong electron-withdrawing effects due to the chlorine atoms, enhancing the compound's stability and influencing its interactions with biological targets.
Properties
IUPAC Name |
[4-[(2,4-dichlorophenyl)methoxy]phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2O2/c21-17-9-6-16(19(22)12-17)13-24-18-10-7-15(8-11-18)20(23)14-4-2-1-3-5-14/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBSDZDUXYKLKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614482 | |
| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58042-05-0 | |
| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone typically involves the reaction of 2,4-dichlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the benzyl group, forming the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amines, thiols derivatives
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of phenylmethanone structures exhibit cytotoxic effects against various cancer cell lines. Specifically, studies have shown that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis in cancer cells .
Pharmacological Studies
In pharmacological research, 4-[(2,4-Dichlorophenyl)methoxy]phenylmethanone has been investigated for its anti-inflammatory properties . Compounds with similar frameworks have demonstrated the ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
Material Science
The compound's unique chemical structure allows it to be utilized in the development of novel materials. For instance, it can serve as a precursor in the synthesis of advanced polymers or as a component in organic light-emitting diodes (OLEDs) due to its photophysical properties. The incorporation of such compounds into materials can enhance their performance characteristics .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the antitumor efficacy of various phenylmethanone derivatives, including 4-[(2,4-Dichlorophenyl)methoxy]phenylmethanone. The results indicated significant cytotoxicity against breast cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects of compounds related to 4-[(2,4-Dichlorophenyl)methoxy]phenylmethanone. The study demonstrated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting their potential utility in treating conditions like rheumatoid arthritis or other inflammatory disorders .
Mechanism of Action
The mechanism of action of [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . This inhibition can affect various biochemical pathways and lead to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
2-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-[4-(dimethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one
- Structure: Incorporates a (2,4-dichlorophenyl)methoxy group attached to a quinazolinone core.
- Key Differences: The quinazolinone scaffold introduces a heterocyclic system, which may enhance binding to kinase enzymes or DNA.
- Biological Implications: Quinazolinones are known for kinase inhibitory activity (e.g., EGFR inhibitors), suggesting this compound may target similar pathways .
1-{4-[4-({(2S,4R)-2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}ethan-1-one
- Structure : Contains a dioxolane ring fused with a (2,4-dichlorophenyl) group and an imidazole moiety.
- Key Differences : The dioxolane ring increases conformational rigidity, while the imidazole group may enable coordination with metal ions or hydrogen bonding.
- Biological Implications: Classified as a cortisol synthesis inhibitor, indicating a distinct mechanism targeting steroidogenic enzymes (e.g., CYP17A1) compared to simpler benzophenones .
(E)-(2,4-Dichlorophenyl)[2-hydroxy-6-(methoxyimino)cyclohex-1-enyl]-methanone
Methanone, (4-chlorophenyl)[4-[(4-chlorophenyl)methoxy]phenyl]- (CAS 103060-17-9)
- Structure : Substitutes the 2,4-dichlorophenyl group with a 4-chlorophenyl moiety.
- Key Differences : Reduced electron-withdrawing effects (one chlorine vs. two) may lower metabolic stability. The symmetrical substitution could alter crystal packing and solubility.
- Biological Implications : Likely shares applications in antimicrobial or antifungal agents but with reduced potency compared to the dichloro analog .
4-(4-Benzoylphenyl)phenylmethanone
- Structure: A biphenyl benzophenone without chlorine substituents.
- Key Differences : The lack of chlorine atoms increases lipophilicity but reduces electrophilicity. The biphenyl system may enhance π-π stacking interactions.
- Biological Implications: Potential use in materials science (e.g., UV absorbers) rather than pharmacology .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Weight | Key Substituents | Functional Groups | Potential Applications | Evidence ID |
|---|---|---|---|---|---|
| [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone | 357.2 g/mol | 2,4-Dichlorophenylmethoxy | Benzophenone | Enzyme inhibition | |
| 2-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-[4-(dimethylamino)phenyl]-quinazolinone | 507.3 g/mol | Quinazolinone, dimethylamino | Heterocyclic, amine | Kinase inhibition | |
| Cortisol synthesis inhibitor (dioxolane-imidazole) | ~600 g/mol* | Dioxolane, imidazole | Ether, heterocyclic | Steroidogenesis inhibition | |
| (4-Chlorophenyl)[4-[(4-chlorophenyl)methoxy]phenyl]-methanone | 353.2 g/mol | 4-Chlorophenylmethoxy | Benzophenone | Antimicrobial | |
| 4-(4-Benzoylphenyl)phenylmethanone | 366.4 g/mol | Biphenyl, benzoyl | Benzophenone | Materials science |
*Estimated based on structural complexity.
Key Findings and Implications
- Electron-Withdrawing Effects: The 2,4-dichloro substitution enhances stability and target binding compared to mono-chloro analogs .
- Scaffold Diversity: Heterocyclic cores (e.g., quinazolinone, dioxolane) diversify biological activity, enabling kinase or enzyme inhibition .
- Solubility vs. Selectivity : Bulky groups (e.g., cyclohexenyl) may reduce solubility but improve target selectivity .
Biological Activity
The compound [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of phenylmethanone have shown promising results in inhibiting the proliferation of various cancer cell lines. A study highlighted that a related compound demonstrated an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various in vitro assays. The compound is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In related research, compounds with similar moieties exhibited significant inhibition of COX-1 and COX-2 activities, leading to reduced inflammatory responses .
Antioxidant Activity
Antioxidant activity is another important aspect of this compound's biological profile. Compounds with similar structures have been shown to scavenge free radicals effectively and protect cellular components from oxidative damage. This activity could contribute to its overall therapeutic efficacy in inflammatory and degenerative diseases .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to reduced cell viability in cancer cells .
- Apoptosis Induction : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Notable Research
- Antiproliferative Activity : A study evaluated the antiproliferative effects of phenylmethanone derivatives on various cancer cell lines including HT-29 and M21. Results indicated significant growth inhibition at low concentrations.
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of related compounds, demonstrating reduced edema and inflammatory markers post-treatment.
Q & A
Basic: What are the optimal synthetic routes for [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone, and how can purity be validated?
Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation , where a benzophenone derivative reacts with a 2,4-dichlorophenylmethoxy precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
- Protecting reactive hydroxyl groups (if present) before acylation to avoid side reactions .
- Purification via column chromatography or recrystallization to isolate the product.
- Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, coupled with mass spectrometry (MS) to confirm molecular weight. For crystalline samples, X-ray diffraction (XRD) can resolve structural ambiguities .
Advanced: How do structural modifications at the dichlorophenyl or methoxyphenyl groups affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl on the dichlorophenyl ring) increase electrophilicity, enhancing Suzuki-Miyaura coupling efficiency. For example, replacing Cl with electron-donating groups (e.g., -OCH₃) reduces reactivity due to decreased electrophilic character .
- Steric effects : Bulky substituents on the methoxyphenyl group hinder coupling at the para position. Computational studies (DFT) are recommended to predict regioselectivity .
- Experimental validation : Use NMR kinetic experiments to track coupling progress and LC-MS to identify byproducts .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1670 cm⁻¹) and aryl ether (C-O-C, ~1250 cm⁻¹) groups .
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the dichlorophenyl protons resonate as a doublet (δ 7.4–7.6 ppm) due to coupling with adjacent Cl atoms .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm error .
Advanced: How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
Methodological Answer:
- Light sensitivity : Exposure to UV light induces cleavage of the methoxy group, forming a quinone derivative. Store in amber vials at -20°C to mitigate degradation .
- Hydrolytic stability : The aryl ether bond is susceptible to hydrolysis in acidic conditions (pH <3). Monitor via HPLC-UV for the appearance of 2,4-dichlorophenol (retention time ~8.2 min) .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Use differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .
Advanced: What role does this compound play in synthesizing pharmacologically active molecules?
Methodological Answer:
- Intermediate in antifungal agents : The dichlorophenylmethoxy moiety is a key structural feature in ketoconazole derivatives. For example, it serves as a precursor in synthesizing E-Ospemifene , a selective estrogen receptor modulator (SERM), via Buchwald-Hartwig amination .
- Mechanistic studies : Its electron-deficient aromatic system facilitates nucleophilic aromatic substitution (SNAr) in drug candidates targeting tyrosine kinases .
Basic: How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
- Catalyst optimization : Discrepancies in yields (e.g., 60% vs. 85%) often arise from AlCl₃ purity or solvent choice. Anhydrous dichloromethane (DCM) improves Lewis acid activity compared to toluene .
- Reaction monitoring : Use in situ Raman spectroscopy to track acylation progress and adjust stoichiometry dynamically .
- Reproducibility : Cross-validate results using protocols from independent sources (e.g., USP Reference Standards) .
Advanced: What computational tools are recommended to predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina models binding to cytochrome P450 enzymes (e.g., CYP3A4), explaining its role in drug metabolism studies .
- MD simulations : GROMACS or AMBER can simulate lipid bilayer penetration, critical for assessing bioavailability .
- QSAR models : Correlate substituent effects (e.g., Cl position) with antifungal activity using datasets from PubChem .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .
- Spill management : Neutralize with activated charcoal and dispose as hazardous waste (EPA Category D).
- First aid : For skin contact, wash with 10% ethanol solution to solubilize residues before rinsing with water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
